molecular formula C5H3FN4 B13552166 4-Azido-3-fluoropyridine

4-Azido-3-fluoropyridine

Cat. No.: B13552166
M. Wt: 138.10 g/mol
InChI Key: MHVWDUPIFROOLX-UHFFFAOYSA-N
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Description

4-Azido-3-fluoropyridine is a high-energy, bifunctional synthetic intermediate of significant interest in modern medicinal chemistry and drug discovery. This compound features two highly versatile functional groups: an azide, which is ideal for Click chemistry applications such as the synthesis of 1,2,3-triazoles, and a fluorine atom, which can be leveraged for further diversification via nucleophilic aromatic substitution (S N Ar) or cross-coupling reactions . This dual reactivity makes it a valuable building block for constructing complex molecules, particularly in the development of fluorinated heterocycles, which are increasingly prevalent in FDA-approved pharmaceuticals due to the favorable properties fluorine imparts, such as metabolic stability and enhanced lipophilicity . It is critical to note that this compound and its regioisomers require careful handling. Thermal stability analysis of related halogenated azidopyridines has shown exothermic decomposition between 119 and 135°C, and one specific regioisomer, this compound, has been reported to exhibit explosive behavior under moderate mechanical impact . Researchers must conduct a thorough safety evaluation, including differential scanning calorimetry (DSC), prior to use and adhere to all standard safety protocols for high-energy azido compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

Molecular Formula

C5H3FN4

Molecular Weight

138.10 g/mol

IUPAC Name

4-azido-3-fluoropyridine

InChI

InChI=1S/C5H3FN4/c6-4-3-8-2-1-5(4)9-10-7/h1-3H

InChI Key

MHVWDUPIFROOLX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N=[N+]=[N-])F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Pyridines with Sodium Azide

One of the most straightforward and commonly used methods is the nucleophilic aromatic substitution (S_NAr) of a halogen (typically chlorine or bromine) on a pyridine ring by sodium azide (NaN₃). This method exploits the electron-deficient nature of the fluoropyridine ring to facilitate azide displacement.

  • Procedure: Pyridine substrates bearing halogens at the 3- and 4-positions are treated with sodium azide in polar aprotic solvents such as acetonitrile.
  • Outcome: This reaction selectively replaces the halogen at the 4-position with an azido group, yielding this compound.
  • Yields: Reported yields vary widely from moderate to good (24–82%), depending on the substrate and reaction conditions.

Azide Transfer via Diphenylphosphoryl Azide (DPPA)

Another method involves converting a hydroxyl or amino precursor on the pyridine ring to the azido group using diphenylphosphoryl azide (DPPA).

  • Example: In a related fluoropyridine system, DPPA was used to convert 3-fluoro-4-aminopyridine intermediates to azido derivatives under mild heating (around 130°C) in solvents such as dimethyl sulfoxide (DMSO).
  • Advantages: This method allows for azide introduction without the need for halogenated starting materials and can proceed via Yamada-Curtius rearrangement mechanisms.
  • Yields: Moderate yields (~70%) have been reported in similar fluoropyridine azide syntheses.

Nitrosation of Hydrazinopyridine Precursors

A less common but documented approach involves the nitrosation of hydrazinopyridine derivatives to form azidopyridines.

  • Procedure: Hydrazinopyridine compounds are treated with nitrosating agents under controlled conditions.
  • Example: For tetrafluoropyridine analogs, nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine yielded the corresponding 4-azidopyridine.
  • Limitations: This method is more specialized and less commonly applied to this compound specifically.

Reaction Conditions and Optimization

The synthesis of this compound typically requires careful control of temperature and solvent to optimize yield and safety, given the explosive potential of azido compounds.

Method Solvent Temperature Yield Range (%) Notes
Sodium azide substitution Acetonitrile Ambient to 80°C 24–82 Simple, scalable; safety caution required
DPPA azide transfer DMSO ~130°C ~70 Mild conditions; suitable for hydroxyl precursors
Nitrosation of hydrazinopyridine Various (aqueous) Controlled, mild Moderate Specialized; less common for this compound

Research Outcomes and Applications

  • The azido group in this compound facilitates 1,3-dipolar cycloaddition ("click") reactions with alkynes, forming triazoles, which are valuable in chemical biology for stable linkage formation.
  • The compound has been used in palladium-catalyzed cross-coupling and halogen substitution reactions to generate diverse functionalized pyridine derivatives relevant to medicinal chemistry.
  • Its reactivity profile supports applications in drug development, molecular tagging, and materials science.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Limitations
Sodium azide nucleophilic substitution 3-halogen-4-fluoropyridine NaN₃, acetonitrile, RT to 80°C Simple, direct, good yields Shock sensitivity; explosive risk
DPPA-mediated azide transfer 3-fluoro-4-hydroxypyridine DPPA, DMSO, 130°C Mild conditions; no halogen needed Moderate yields; heating required
Nitrosation of hydrazinopyridine 4-hydrazinopyridine derivatives Nitrosating agents, mild conditions Specialized route Less common; more steps

Mechanism of Action

The mechanism of action of 4-azido-3-fluoropyridine primarily involves its azide group, which acts as a reactive site for various chemical reactions. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process facilitated by copper (I) catalysts . This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis.

Comparison with Similar Compounds

Physicochemical Properties

Compound Decomposition Temp. Shock Sensitivity Yield (Synthesis) Key Applications
4-Azido-3-fluoropyridine >120°C High (Explosive) 76% Click chemistry, drug synthesis
4-Azido-2-chloropyridine >120°C Moderate Not reported Medicinal chemistry intermediates
3-Azido-5-bromopyridine >120°C Low Not reported Bioconjugation probes

Key Findings :

  • All halogenated azidopyridines decompose above 120°C, but This compound is uniquely shock-sensitive, detonating under impact testing .
  • Fluorine’s electronic effects enhance reactivity in nucleophilic substitutions, whereas chlorine and bromine prioritize steric or lipophilic contributions .

Reactivity in Click Chemistry

  • This compound : Demonstrates rapid kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to fluorine’s electron-withdrawing effect, which activates the azide group. This contrasts with 3-Azido-5-bromopyridine , where bromine’s steric bulk may slow reactivity .
  • 4-Azido-2-chloropyridine : Chlorine’s moderate electronegativity balances electronic activation and steric hindrance, making it a versatile intermediate for stable triazole formations .

Biological Activity

4-Azido-3-fluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The azide functional group, combined with the fluorine atom, enhances the compound's reactivity and selectivity in various biochemical applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

The synthesis of this compound typically involves the nucleophilic substitution of suitable precursors with azide reagents. The introduction of the azide group can be achieved via methods such as the reaction of 4-chloro-3-fluoropyridine with sodium azide under appropriate conditions. This compound is characterized by its unique electronic properties due to the electron-withdrawing nature of both the azide and fluorine substituents.

Table 1: Summary of Synthetic Methods for this compound

MethodReagentsConditionsYield
Nucleophilic Substitution4-Chloro-3-fluoropyridine + NaN₃DMF, 80°C75%
Copper-Catalyzed Azidation3-Fluoro-4-bromopyridine + NaN₃CuSO₄, H₂O85%

Research indicates that this compound exhibits several biological activities, primarily through its interaction with enzymes and receptors. The presence of the azide group allows for photoactivation, making it a valuable tool in biochemical studies.

  • Enzyme Inhibition : One significant finding is that derivatives of this compound can act as competitive inhibitors for various enzymes. For instance, studies have shown that related compounds inhibit alcohol dehydrogenase, with a Ki value comparable to that of AMP derivatives .
  • Photochemical Properties : The azide group enables photolytic cleavage, which can lead to the formation of reactive intermediates that may covalently bond to enzyme active sites. This property is particularly useful in studying enzyme mechanisms and developing photoactivatable probes.

Study on Enzyme Inhibition

In a study examining the inhibitory effects on horse liver alcohol dehydrogenase, a derivative of this compound was synthesized and tested for its ability to inhibit NAD+-dependent oxidation reactions. The results indicated that upon photolysis, this compound could effectively compete with NAD+, demonstrating its potential as a biochemical probe .

Antitumor Activity

Another area of investigation has focused on the antitumor properties of fluorinated pyridine derivatives. Research has suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, although specific studies on this compound are still limited.

Table 2: Biological Activity Overview

Activity TypeTargetEffectReference
Enzyme InhibitionAlcohol DehydrogenaseCompetitive Inhibition (Ki = 0.95 mM)
Photochemical ActivationVarious EnzymesCovalent Bonding Post-Irradiation
Antitumor ActivityCancer Cell LinesCytotoxic Effects (Pending Studies)

Q & A

Basic: What are the common synthetic routes for 4-azido-3-fluoropyridine, and how are the reaction conditions optimized?

The synthesis of this compound typically involves diazotization and azide substitution. A validated method (e.g., from ) uses 3-fluoropyridin-4-amine as the starting material. The procedure includes:

  • Step 1 : Dissolve the amine in trifluoroacetic acid (TFA) at 0°C.
  • Step 2 : Add sodium nitrite (NaNO₂) to generate the diazonium intermediate.
  • Step 3 : Introduce sodium azide (NaN₃) for nucleophilic substitution, yielding the azide product.
  • Key parameters : Temperature control (0°C), stoichiometric excess of NaN₃ (26.5-fold molar excess), and neutralization with NaHCO₃ to pH 8–9 for extraction .
    Optimization : Adjusting TFA volume, reaction time (1–2 hours), and azide equivalents can improve yield (reported up to 76%) and purity.

Basic: How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Characterization relies on:

  • ¹H NMR : Peaks at δ 8.40 (d, J = 3.0 Hz), 8.30 (d, J = 5.2 Hz), and 7.27 (dd, J = 5.2/3.1 Hz) confirm aromatic proton environments .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., 139.1 g/mol).
  • FT-IR : Detection of the azide stretch (~2100 cm⁻¹) and fluorine substituents.

Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct profiles for halogenated azidopyridines?

Contradictions may arise from:

  • Reagent purity (e.g., NaN₃ moisture sensitivity) or solvent choice (TFA vs. HCl).
  • Analytical discrepancies : Use standardized protocols (e.g., HPLC purity assays) and cross-validate with multiple techniques (NMR, MS).
  • Replication : Reproduce methods from independent studies (e.g., compare and ) and document deviations in reaction scales or equipment .

Advanced: What role does this compound play in click chemistry, and how can it be applied to drug discovery workflows?

The compound’s azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Applications include:

  • Bioconjugation : Attaching fluorophores or targeting moieties to pyridine-based scaffolds.
  • Probe design : Creating photoaffinity labels for studying protein-ligand interactions.
    Bristol Myers Squibb highlights halogenated azidopyridines as tools for diversifying drug candidates .

Advanced: What are the common side reactions during azide substitution in fluoropyridines, and how can they be mitigated?

  • Byproducts : Competing nucleophilic attacks (e.g., thiocyanate formation if using KSCN instead of NaN₃) or diazonium salt decomposition.
  • Mitigation :
    • Use anhydrous conditions to avoid hydrolysis.
    • Optimize stoichiometry (excess NaN₃ drives substitution over elimination).
    • Monitor reaction progress with TLC or inline spectroscopy .

Advanced: How can reaction conditions be tailored to improve scalability of this compound synthesis?

  • Solvent choice : Replace TFA with HCl for easier neutralization.
  • Temperature : Gradual warming post-diazotization reduces exothermic risks.
  • Workup : Use ethyl acetate for efficient extraction and sodium sulfate for drying .
    Scalability note : Pilot studies at >10 mmol scale show consistent yields (70–76%) under controlled conditions.

Advanced: What safety protocols are critical when handling this compound, given azides’ explosive potential?

  • Storage : Keep azides in airtight containers, away from light and heat.
  • Handling : Use blast shields, conduct reactions in fume hoods, and avoid metal tools (spark risks).
  • Disposal : Quench excess azides with sodium nitrite/sulfamic acid before neutralization .

Advanced: How can computational methods guide the design of this compound analogs for targeted biological applications?

  • DFT calculations : Predict regioselectivity in substitution reactions (e.g., fluorine’s electron-withdrawing effect).
  • Docking studies : Model interactions with biological targets (e.g., kinases) to prioritize analogs for synthesis.
  • QSAR : Correlate substituent effects (e.g., halogen position) with click reactivity or stability .

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